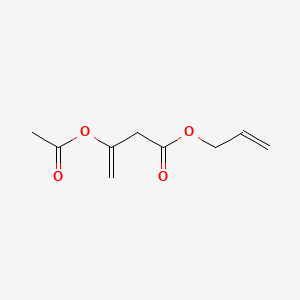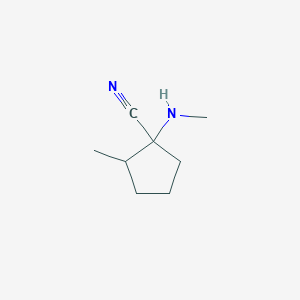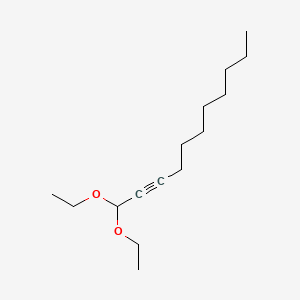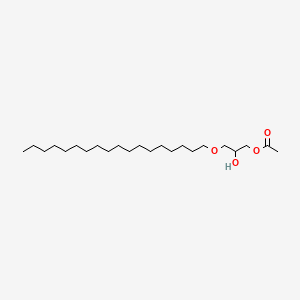
2-Hydroxy-3-(octadecyloxy)propyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(octadecyloxy)propyl acetate is a chemical compound with the molecular formula C23H46O4. It is known for its unique structure, which includes a hydroxy group, an octadecyloxy group, and an acetate group. This compound is often used in various industrial and scientific applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxy-3-(octadecyloxy)propyl acetate can be synthesized through a ring-opening addition reaction. One common method involves using guar gum as the starting material and reacting it with n-octadecyloxy propyl glycidyl ether in the presence of sodium hydroxide as a catalyst and 95% ethanol as the solvent . The reaction conditions typically involve heating the mixture to facilitate the ring-opening and subsequent addition reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance the yield and purity of the final product. The industrial process may also include purification steps such as distillation or crystallization to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-(octadecyloxy)propyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups replacing the acetate group.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-(octadecyloxy)propyl acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-(octadecyloxy)propyl acetate involves its interaction with molecular targets such as cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption and distribution of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Octadecyloxy)-1,2-propanediol 1-acetate
- 2-Hydroxy-3-(octadecyloxy)propyl dihydrogen phosphate
- 3-(Octadecyloxy)propyl ester
Uniqueness
2-Hydroxy-3-(octadecyloxy)propyl acetate stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. Its ability to undergo various chemical reactions and its amphiphilic nature make it versatile for multiple applications in different fields .
Eigenschaften
CAS-Nummer |
85712-13-6 |
|---|---|
Molekularformel |
C23H46O4 |
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
(2-hydroxy-3-octadecoxypropyl) acetate |
InChI |
InChI=1S/C23H46O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26-20-23(25)21-27-22(2)24/h23,25H,3-21H2,1-2H3 |
InChI-Schlüssel |
WEZCLBNXPTWPDH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOCC(COC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


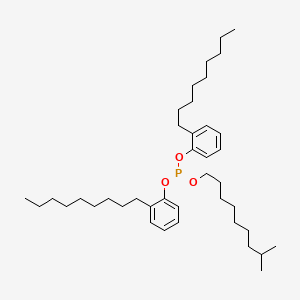


![3-[2-(Dodecyloxy)ethoxy]propylamine](/img/structure/B12655424.png)

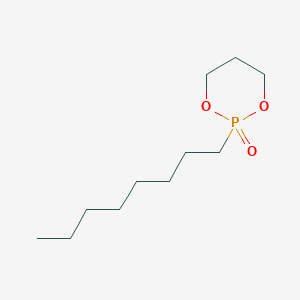
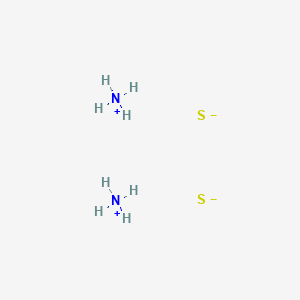

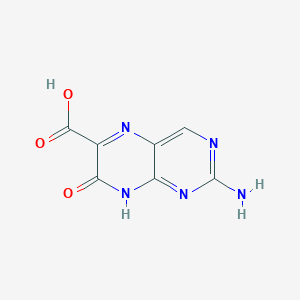

![4-chloro-2-[5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]benzaldehyde](/img/structure/B12655473.png)
